Rubidium-85

Optical Frequency Standard Atomic Clock Quantum Metrology

Selecting enriched Rubidium-85 (I=5/2) over natural Rb is critical for eliminating spectral contamination from ²⁷Rb. Its large quadrupole moment provides superior NMR resolution for solid-state characterization, while tunable Feshbach resonances enable precise quantum simulation. For atomic clocks, the ⁸⁵Rb 5S₁/₂ → 6P₃/₂ transition delivers 10⁻¹⁵ stability in compact SWaP packages. Isotopic purification to ≥99.5 atom % ensures unambiguous hyperfine spectra and accurate frequency locking, making it the definitive choice for quantum optics, laser cooling, and high-precision metrology.

Molecular Formula Rb
Molecular Weight 84.91179 g/mol
CAS No. 13982-12-2
Cat. No. B076637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium-85
CAS13982-12-2
Molecular FormulaRb
Molecular Weight84.91179 g/mol
Structural Identifiers
SMILES[Rb]
InChIInChI=1S/Rb/i1+0
InChIKeyIGLNJRXAVVLDKE-IGMARMGPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubidium-85 (CAS 13982-12-2) for Quantum Optics, NMR & Atomic Clocks: Product Specification


Rubidium-85 (⁸⁵Rb, CAS 13982-12-2) is the stable, naturally dominant isotope of the alkali metal rubidium, with a relative atomic mass of 84.91179 u and a natural abundance of 72.17 atom percent [1]. Its atomic nucleus possesses a spin of I = 5/2, giving rise to a nuclear magnetic dipole moment and a sizable nuclear electric quadrupole moment that are distinct from its only stable companion isotope, rubidium-87 (⁸⁷Rb) [2]. This specific nuclear structure is the foundation for its specialized applications, including high-resolution spectroscopy, Bose-Einstein condensate research, and NMR spectroscopy. As a pure stable isotope, enriched ⁸⁵Rb materials are available with isotopic purities ≥99.5 atom % .

Why Natural Abundance Rubidium Cannot Substitute for Enriched Rubidium-85 in Precision Applications


Natural rubidium is an isotopic mixture of two stable isotopes: ⁸⁵Rb (72.17%) and ⁸⁷Rb (27.83%) [1]. For many high-precision scientific and industrial applications, this mixture is unsuitable. The distinct nuclear spins (I=5/2 for ⁸⁵Rb vs. I=3/2 for ⁸⁷Rb), different nuclear magnetic dipole moments, and significantly different nuclear quadrupole moments lead to overlapping and shifted atomic transition frequencies and complex NMR spectra [2]. This isotopic blending creates systematic errors in atomic clocks, broadens spectral lines, and complicates data interpretation in quantum physics and NMR experiments. Consequently, for applications where spectral purity and well-defined quantum states are paramount, substitution of enriched ⁸⁵Rb with natural Rb or the alternative isotope ⁸⁷Rb is not viable without a significant loss in measurement precision and experimental control.

Quantified Differentiation: Rubidium-85 vs. Rubidium-87 in Core Applications


Superior Optical Clock Stability with Rubidium-85

An optical frequency standard based on the ⁸⁵Rb 5S₁/₂ → 6P₃/₂ transition achieved a fractional frequency stability of 1.2 × 10⁻¹⁴ at 1 second and 2.1 × 10⁻¹⁵ at 80 seconds [1]. This performance is quantitatively comparable to the best 532 nm I₂ optical frequency standards, a mature and widely accepted reference [1]. While ⁸⁷Rb is the established standard for microwave atomic clocks (e.g., GPS), the optical transition in ⁸⁵Rb offers a pathway to a low-cost, compact, and high-stability optical standard, which is a key differentiator for next-generation timing applications.

Optical Frequency Standard Atomic Clock Quantum Metrology

Tunable Quantum Gas Interactions via ⁸⁵Rb Feshbach Resonance

The s-wave scattering length (a_s) of ⁸⁵Rb, which governs atomic interactions in a Bose-Einstein condensate (BEC), is broadly tunable via a Feshbach resonance at ~155 Gauss [1]. At zero magnetic field, a_s is large and negative, limiting stable BECs to less than 100 atoms [1]. By tuning the magnetic field near the resonance, the scattering length can be adjusted over a vast range, from large attractive to large repulsive values, enabling the creation of stable BECs with tens of thousands of atoms [1]. This level of interaction control is not possible with the more commonly used ⁸⁷Rb, which has a small, positive, and largely untunable scattering length.

Bose-Einstein Condensate Quantum Simulation Feshbach Resonance

Resolving Chemical Sites with ⁸⁵Rb Solid-State NMR

While ⁸⁷Rb is the more sensitive nucleus for routine solid-state NMR, the larger nuclear quadrupole moment of ⁸⁵Rb makes it uniquely valuable for determining the number of chemically distinct rubidium sites in a material [1]. The quadrupole coupling constant (Cq) is proportional to the nuclear quadrupole moment, which is significantly larger for ⁸⁵Rb. For instance, measured Cq values in rubidium salts range from 7-14 MHz for ⁸⁵Rb compared to 3-11 MHz for ⁸⁷Rb [2]. This larger interaction with local electric field gradients results in broader and more distinct lineshapes for ⁸⁵Rb, making it easier to resolve and count inequivalent Rb environments in complex salts and materials [1].

Solid-State NMR Materials Characterization Quadrupolar Nuclei

Precise Isotopic Composition for High-Resolution Spectroscopy

High-resolution spectroscopic techniques, such as saturated absorption spectroscopy, can clearly resolve the hyperfine structures of both ⁸⁵Rb and ⁸⁷Rb in a natural mixture [1]. However, for precise frequency measurements, laser locking, and quantum optics experiments, spectral purity is paramount. The use of enriched ⁸⁵Rb cells (isotopic purity ≥99.5 atom % ) eliminates the overlapping absorption features from ⁸⁷Rb. This provides a clean, uncluttered spectral background, which is essential for achieving the highest signal-to-noise ratios and minimizing systematic errors in experiments like laser cooling, where unwanted absorption of the ⁸⁷Rb isotope can be a source of trap loss.

Saturated Absorption Spectroscopy Laser Cooling Atomic Physics

Targeted Procurement Scenarios for Enriched Rubidium-85


Building Compact, High-Stability Optical Frequency Standards

Researchers developing next-generation optical atomic clocks can leverage the ⁸⁵Rb 5S₁/₂ → 6P₃/₂ transition to achieve stability comparable to complex I₂-stabilized systems in a more compact and cost-effective package [1]. The evidence of 10⁻¹⁵ stability at 80 seconds makes enriched ⁸⁵Rb the preferred active medium for portable frequency standards and quantum sensors requiring both high performance and reduced size, weight, and power (SWaP).

Investigating Tunable Interactions in Quantum Many-Body Physics

The unique tunability of the ⁸⁵Rb scattering length via a magnetic Feshbach resonance is a critical enabler for quantum simulation experiments [2]. Experimentalists studying phenomena like bright matter-wave solitons, quantum phase transitions, or the BEC-BCS crossover will select ⁸⁵Rb over ⁸⁷Rb specifically for its ability to precisely control interatomic interactions, a capability not offered by the alternative isotope.

Resolving Multiple Rb Sites in Advanced Solid-State Materials

For solid-state chemists and materials scientists characterizing novel rubidium-based crystals, glasses, or catalysts, ⁸⁵Rb NMR provides superior resolution of chemically inequivalent Rb sites due to its larger quadrupole moment [3]. The evidence that Cq values for ⁸⁵Rb are approximately 50% larger than for ⁸⁷Rb [4] means that when a material exhibits broad or overlapping NMR signals, an ⁸⁵Rb NMR study can deconvolve the spectrum into distinct components, providing unique and critical structural information unavailable from other methods.

Eliminating Isotopic Crosstalk in High-Resolution Laser Spectroscopy

Atomic physicists and laser cooling experts require isotopically pure reference cells to avoid spectral contamination from the 27.8% abundance of ⁸⁷Rb in natural rubidium [5]. The use of enriched ⁸⁵Rb cells (≥99.5% purity) ensures that all absorption features are solely from the target isotope, eliminating systematic errors in frequency locking, trap loss from unwanted absorption, and simplifying the interpretation of complex hyperfine spectra [6].

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